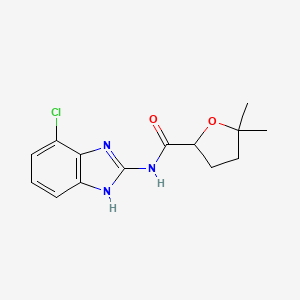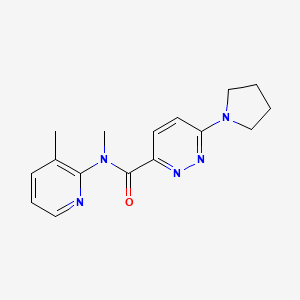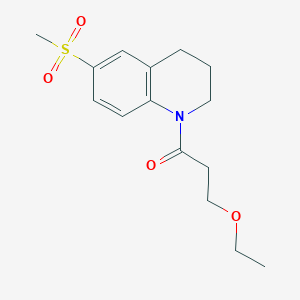![molecular formula C11H12N4O4S B7124211 2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B7124211.png)
2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid is a complex organic compound that features a thiophene ring, a triazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Coupling of the Thiophene and Triazole Rings: The thiophene and triazole rings can be coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic acyl substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methoxymethyl chloride, suitable nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential pharmacological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which can affect its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.
Uniqueness
2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group and the acetic acid moiety can influence its solubility, reactivity, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[3-[[4-(methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-19-4-7-2-8(20-5-7)10(18)13-11-12-6-15(14-11)3-9(16)17/h2,5-6H,3-4H2,1H3,(H,16,17)(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPPDRXLLCNJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=C1)C(=O)NC2=NN(C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-hydroxyphenyl)ethyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7124140.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(3-methylcyclohexyl)urea](/img/structure/B7124144.png)

![5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B7124160.png)
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea](/img/structure/B7124161.png)
![2-[3-[(4-methoxyoxan-4-yl)methylamino]-5-methylpyrazol-1-yl]-N-methylacetamide](/img/structure/B7124178.png)
![2-[4-[(2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7124180.png)

![2-Butan-2-yloxy-1-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]ethanone](/img/structure/B7124186.png)
![2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7124196.png)

![N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide](/img/structure/B7124204.png)
![(5-Cyclopropyl-1,3-oxazol-4-yl)-[3-(2-methoxyethoxy)piperidin-1-yl]methanone](/img/structure/B7124213.png)
